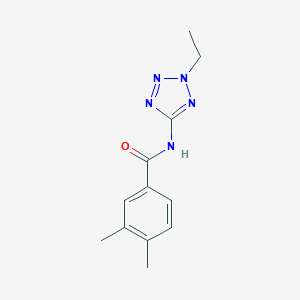

N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in metabolic disorders such as obesity, type 2 diabetes, and cancer.

Wirkmechanismus

A-769662 activates N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide by binding to a specific site on the γ subunit of the enzyme, leading to conformational changes that increase N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide activity. This activation leads to increased phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4), resulting in increased glucose uptake and fatty acid oxidation.

Biochemical and Physiological Effects:

A-769662 has been shown to have various biochemical and physiological effects in different cell types and animal models. In adipocytes, A-769662 increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and reduced adiposity. In hepatocytes, A-769662 reduces hepatic glucose production and improves lipid metabolism, leading to improved liver function. In cancer cells, A-769662 induces apoptosis and inhibits cell proliferation, leading to reduced tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

A-769662 has several advantages and limitations for use in lab experiments. One advantage is its specificity for N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide activation, which allows for the study of downstream targets involved in energy metabolism. Another advantage is its ability to activate N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide in a dose-dependent manner, allowing for the study of different levels of N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide activation. However, a limitation of A-769662 is its potential off-target effects, which may complicate the interpretation of results. Moreover, the synthesis of A-769662 is complex and time-consuming, which may limit its availability for use in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of A-769662. One direction is the investigation of its potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes. Another direction is the study of its anti-cancer properties and its potential use in cancer therapy. Moreover, the development of more potent and selective N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide activators may provide new insights into the role of N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide in cellular metabolism and disease pathogenesis.

Synthesemethoden

A-769662 can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sodium azide to form the corresponding azide, which is subsequently reduced with triphenylphosphine to form the tetrazole ring. The final step involves the reaction of the tetrazole with 2-ethylbenzylamine to form A-769662.

Wissenschaftliche Forschungsanwendungen

A-769662 has been extensively studied in various in vitro and in vivo models to elucidate its mechanism of action and potential therapeutic applications. In vitro studies have shown that A-769662 activates N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide by allosteric modulation of the N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide γ subunit, leading to increased phosphorylation of downstream targets involved in energy metabolism. In vivo studies have demonstrated that A-769662 improves glucose homeostasis and insulin sensitivity in obese and diabetic animal models. Moreover, A-769662 has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Eigenschaften

Produktname |

N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide |

|---|---|

Molekularformel |

C12H15N5O |

Molekulargewicht |

245.28 g/mol |

IUPAC-Name |

N-(2-ethyltetrazol-5-yl)-3,4-dimethylbenzamide |

InChI |

InChI=1S/C12H15N5O/c1-4-17-15-12(14-16-17)13-11(18)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,13,15,18) |

InChI-Schlüssel |

OZMXZYZFDSGOQN-UHFFFAOYSA-N |

SMILES |

CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)C)C |

Kanonische SMILES |

CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B278238.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3,4-dimethoxybenzoyl)thiourea](/img/structure/B278239.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B278240.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B278241.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B278242.png)

![4-ethoxy-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278243.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B278250.png)

![3-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B278255.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B278262.png)